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Compound of Interest

4-Amino-2-bromopyrimidine-5-
Compound Name:
carbonitrile

cat. No.: B1270783

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 4-Amino-2-bromopyrimidine-5-carbonitrile. This compound is a
valuable heterocyclic building block in medicinal chemistry and drug discovery, offering multiple
reactive sites for the synthesis of complex, biologically active molecules.

Chemical and Physical Properties

4-Amino-2-bromopyrimidine-5-carbonitrile is a solid compound with the empirical formula
CsHsBrNa.[1] Its key physicochemical properties are summarized in the table below for easy
reference.
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Property Value Reference(s)
Molecular Weight 199.01 g/mol [1112]
CAS Number 94741-70-5 [2][3]
Appearance Solid [41[5]
Melting Point 254 °C (decomposes) [4115]
Density 1.944 g/cm3 [41[5]
Molecular Formula CsH3BrNa [1112]
InChi Key CXYLLFGNJJCGHM- ]
UHFFFAOYSA-N
SMILES Nclnc(Br)nccl1C#N
Purity Typically available at 95-97% [61[7]

Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines often involves multi-component reactions or the
functionalization of a pre-existing pyrimidine core. While specific, detailed protocols for the
direct synthesis of 4-Amino-2-bromopyrimidine-5-carbonitrile are not extensively
documented in the provided results, a general understanding can be derived from methods
used for analogous structures.

A plausible synthetic approach involves the cyclocondensation of a suitable three-carbon
precursor with an amidine, followed by bromination, or a one-pot reaction using a brominating
agent. For instance, the synthesis of 4-bromopyrimidines has been achieved by reacting N-
(cyanovinyl)amidines with dry hydrogen bromide in dioxane.[8] Another general method for
producing 4-amino-5-pyrimidinecarbonitriles involves a three-component reaction of an
aldehyde, malononitrile, and an amidine hydrochloride in an aqueous medium or under
microwave irradiation.[9]

General Experimental Protocol (Hypothetical, based on related syntheses):
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A one-pot synthesis could involve the reaction of 2-aminomalononitrile with a suitable reagent
to form the pyrimidine ring, followed by bromination.

o Step 1: Cyclization: A mixture of an appropriate aldehyde (2 mmol), malononitrile (2 mmol),
and guanidine hydrochloride (2 mmol) is refluxed in water with a mild base like sodium
acetate.[9] This would form an aminopyrimidine intermediate.

o Step 2: Bromination: The resulting aminopyrimidine intermediate is then subjected to
bromination. A common brominating agent for such heterocyclic systems is N-
bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform. The reaction
mixture is typically stirred at room temperature or gently heated to achieve the desired
bromination at the 2-position.

o Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC), the
mixture is poured into ice water.[8] The resulting solid precipitate is filtered, washed with cold
water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or n-
hexane) to yield the final product.[8]

Below is a workflow diagram illustrating a generalized synthetic pathway for substituted
aminopyrimidines.
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Generalized Synthetic Workflow for Aminopyrimidines.

Reactivity and Applications in Drug Development

The chemical structure of 4-Amino-2-bromopyrimidine-5-carbonitrile features several
reactive sites, making it a versatile intermediate in organic synthesis. The pyrimidine ring is a
common scaffold in many biologically active compounds and approved drugs.[10]

* Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is activated by
the electron-withdrawing pyrimidine ring and the cyano group, making it susceptible to
displacement by various nucleophiles.[11] This allows for the introduction of different
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functional groups, such as amines, thiols, or alkoxides, which is a key strategy in modifying
the structure-activity relationship (SAR) of a lead compound.[10]

e Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-
catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[12]
These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, allowing
for the attachment of various aryl, heteroaryl, or amino moieties.

e Functional Group Manipulation: The amino and cyano groups can also be chemically
modified. The amino group can be acylated, alkylated, or used to construct fused
heterocyclic systems.[13] The nitrile group can be hydrolyzed to a carboxylic acid or reduced
to an amine.

Due to this versatility, pyrimidine derivatives are integral to the development of drugs for
various therapeutic areas, including oncology (as kinase inhibitors), and as antiviral,
antimicrobial, and anti-inflammatory agents.[10][12][14] The core structure of this compound is
found in molecules designed to inhibit key enzymes like VEGFR-2.[14]

The diagram below illustrates the key reactive sites and potential transformations of the
molecule.
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Reactivity Map of the Core Compound.

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of synthesized compounds.
While a complete set of spectra for 4-Amino-2-bromopyrimidine-5-carbonitrile is not
available in the search results, typical spectral characteristics can be inferred from related
structures.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the N-H stretching of the amino group (around 3300-3500 cm~1), the C=N
stretching of the nitrile group (around 2210-2240 cm~1), and C=N/C=C stretching vibrations
of the pyrimidine ring (in the 1500-1650 cm~1 region).[9][15]

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]*
corresponding to its molecular weight. For 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile,
a related compound, the molecular ion peak is observed at m/z 191.23, with fragmentation
patterns indicating the loss of HCN and CzHsN.[16] For the title compound, one would expect
to see a characteristic isotopic pattern for bromine (*°®Br and 8!Br in approximately a 1:1
ratio).

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum would likely show a singlet for the proton on the pyrimidine ring
and a broad singlet for the -NH:z protons. The exact chemical shifts would depend on the
solvent used. For a related compound, 5-Bromopyrimidine-2-carbonitrile, proton signals
appear in the aromatic region.[17]

o 13C NMR: The 8C NMR would show five distinct signals corresponding to the five carbon
atoms in the molecule, including a signal for the nitrile carbon (typically around 115-120
ppm) and signals for the pyrimidine ring carbons.

Safety and Handling

4-Amino-2-bromopyrimidine-5-carbonitrile is classified as a hazardous substance. It is
harmful if swallowed and can cause skin, eye, and respiratory irritation.[6]
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e Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation), H410
(Very toxic to aquatic life with long-lasting effects).[4][6]

o Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves,
safety goggles, and a dust mask, should be worn when handling this compound. It should be
handled in a well-ventilated area or a fume hood.

o Storage: Store in a cool, dry place away from incompatible materials. It is classified under
Storage Class 11 (Combustible Solids).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbt.com [scbt.com]

e 2. 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
e 3. 4-Amino-2-bromopyrimidine-5-carbonitrile | 94741-70-5 [chemicalbook.com]

e 4. 4-Amino-2-Bromopyrimidine-5-CarbonitrileCAS #: 94741-70-5 [eforu-chemical.com]

e 5. americanelements.com [americanelements.com]

e 6. 4-Amino-2-bromopyrimidine-5-carbonitrile, 97% 5 g | Request for Quote | Thermo
Scientific Chemicals [thermofisher.com]

e 7. 4-Amino-2-bromopyrimidine-5-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Alfa
Aesar | Fisher Scientific [fishersci.pt]

» 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

e 9. arkat-usa.org [arkat-usa.org]

e 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
e 11. researchgate.net [researchgate.net]

e 12. nbinno.com [nbinno.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.eforu-chemical.com/bromine-br/19134.html
https://www.thermofisher.com/order/catalog/product/H52776.06
https://www.benchchem.com/product/b1270783?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/4-amino-2-bromopyrimidine-5-carbonitrile-94741-70-5
https://www.chemicalbook.com/synthesis/4-amino-2-bromopyrimidine-5-carbonitrile.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6735296.htm
https://www.eforu-chemical.com/bromine-br/19134.html
https://americanelements.com/print/view/pdf/product_datasheet/block_1?view_args[]=50410
https://www.thermofisher.com/order/catalog/product/H52776.06
https://www.thermofisher.com/order/catalog/product/H52776.06
https://www.fishersci.pt/shop/products/4-amino-2-bromopyrimidine-5-carbonitrile-97-thermo-scientific/15409517
https://www.fishersci.pt/shop/products/4-amino-2-bromopyrimidine-5-carbonitrile-97-thermo-scientific/15409517
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-99-8654
https://www.arkat-usa.org/get-file/23010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.researchgate.net/post/Why-2-amino-4-bromopyridine-is-more-reactive-to-nucleophilic-substitution-reaction-than-2-amino-5-bromopyridine
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-2-amino-5-bromopyridine-in-modern-pharmaceutical-synthesis-db
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13. benchchem.com [benchchem.com]

e 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-
carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and
apoptotic inducers - PMC [pmc.ncbi.nim.nih.gov]

e 15. ripublication.com [ripublication.com]

e 16. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem
[benchchem.com]

e 17. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-2-
bromopyrimidine-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270783#chemical-properties-of-4-amino-2-
bromopyrimidine-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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